7b-Methyl-7bH-cyclopent[cd]indene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 7b-Methyl-7bH-cyclopent[cd]indene can be synthesized through several methods. One notable method involves the bis-decarbonylation of a dialdehyde precursor . Another versatile synthesis route involves the formation of the third ring via an intramolecular aldol condensation rather than a cycloaddition reaction .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7b-Methyl-7bH-cyclopent[cd]indene undergoes various chemical reactions, including hydrogenation, substitution, and cycloaddition reactions .
Common Reagents and Conditions:
Hydrogenation: The compound can be rapidly hydrogenated to yield a fully saturated hydrocarbon.
Substitution Reactions: It undergoes substitution reactions with electrophiles, such as nitration, acetylation, formylation, and sulphonation.
Cycloaddition Reactions: Although it does not react with tetra-cyanoethylene, dimethyl acetylenedicarboxylate, or benzyne, it does react with 4-phenyl-1,2,4-triazole-3,5-dione and chlorosulphonyl isocyanate.
Major Products:
Hydrogenation: Fully saturated hydrocarbon.
Substitution: Various substituted derivatives depending on the electrophile used.
Cycloaddition: Products such as the 2:1 adduct with 4-phenyl-1,2,4-triazole-3,5-dione and ring-expanded indenoazepine.
Scientific Research Applications
7b-Methyl-7bH-cyclopent[cd]indene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7b-Methyl-7bH-cyclopent[cd]indene is primarily related to its aromaticity and the delocalized π-electron system. This delocalization contributes to its stability and reactivity in various chemical reactions . The molecular targets and pathways involved in its interactions are largely dependent on the specific reactions and conditions under which it is studied.
Comparison with Similar Compounds
- 7b-Ethyl-7bH-cyclopent[cd]indene
- 7b-Isopropyl-7bH-cyclopent[cd]indene
Comparison: All three compounds share a similar tricyclic aromatic structure with delocalized 10π-electron systems . the substituents (methyl, ethyl, isopropyl) can influence their reactivity and stability. For example, the 7b-ethyl compound undergoes thermal sigmatropic rearrangement to the 2aH-isomer faster than the 7b-methyl analogue .
Properties
CAS No. |
79644-47-6 |
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Molecular Formula |
C12H10 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
11-methyltricyclo[5.3.1.04,11]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C12H10/c1-12-9-3-2-4-10(12)6-8-11(12)7-5-9/h2-8H,1H3 |
InChI Key |
IYMNWEQUDFDENP-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=CC=C1C=CC2=CC=C3 |
Origin of Product |
United States |
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